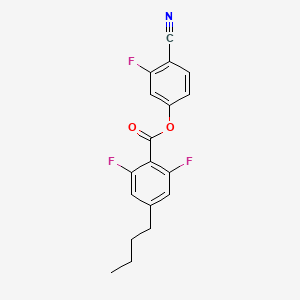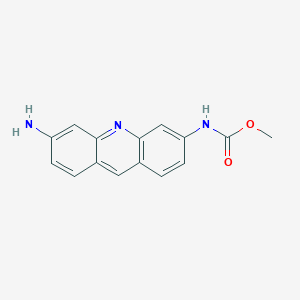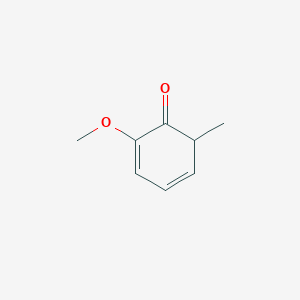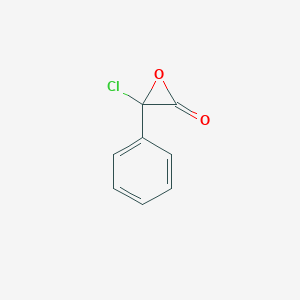![molecular formula C14H26OSSi B14262090 Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane CAS No. 137812-12-5](/img/structure/B14262090.png)
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane is a chemical compound that features a silicon atom bonded to three propan-2-yl groups and one (2H-thiopyran-5-yl)oxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane typically involves the reaction of a silicon-based precursor with propan-2-yl groups and a (2H-thiopyran-5-yl)oxy group. One common method involves the use of tri(propan-2-yl)silane as a starting material, which is then reacted with a (2H-thiopyran-5-yl)oxy compound under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of catalysts, temperature control, and purification steps to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the silicon atom.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The propan-2-yl groups or the (2H-thiopyran-5-yl)oxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized silanes.
科学的研究の応用
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
作用機序
The mechanism by which Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a wide range of chemical reactions. The (2H-thiopyran-5-yl)oxy group can also interact with biological targets, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Tri(propan-2-yl)silane: Lacks the (2H-thiopyran-5-yl)oxy group, making it less versatile in certain applications.
(2H-thiopyran-5-yl)oxy compounds: These compounds do not contain the silicon atom, limiting their use in silicon-based applications.
Uniqueness
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane is unique due to the combination of the silicon atom with the (2H-thiopyran-5-yl)oxy group. This structural feature provides the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
137812-12-5 |
|---|---|
分子式 |
C14H26OSSi |
分子量 |
270.51 g/mol |
IUPAC名 |
tri(propan-2-yl)-(2H-thiopyran-5-yloxy)silane |
InChI |
InChI=1S/C14H26OSSi/c1-11(2)17(12(3)4,13(5)6)15-14-8-7-9-16-10-14/h7-8,10-13H,9H2,1-6H3 |
InChIキー |
GKYWMRIZWGECME-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CSCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)








![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

